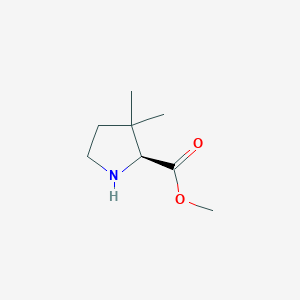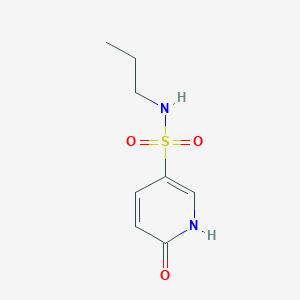
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a sulfonamide group, followed by oxidation to introduce the oxo group at the 6-position . The reaction conditions often include the use of solvents like acetonitrile or acetone and catalysts such as phenyl magnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.
Reduction: Conversion of the oxo group to hydroxyl or other reduced forms.
Substitution: Replacement of functional groups, such as the sulfonamide group, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce hydroxylated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-1,6-dihydropyridine-3-carbaldehyde: A related compound with similar structural features but different functional groups.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its selective inhibition of matrix metalloproteinases.
Uniqueness
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as a versatile reagent and therapeutic agent .
Propriétés
Formule moléculaire |
C8H12N2O3S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
6-oxo-N-propyl-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-2-5-10-14(12,13)7-3-4-8(11)9-6-7/h3-4,6,10H,2,5H2,1H3,(H,9,11) |
Clé InChI |
JPUUVYNVYXQJIH-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=CNC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)

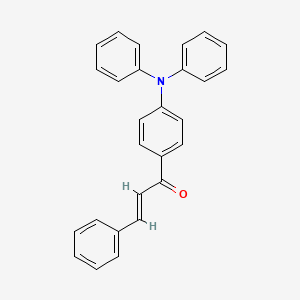
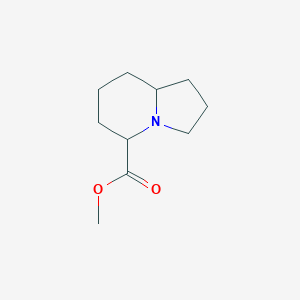
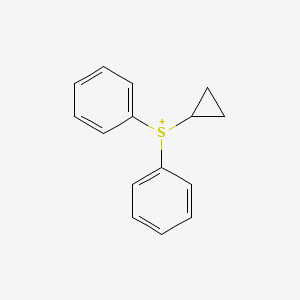
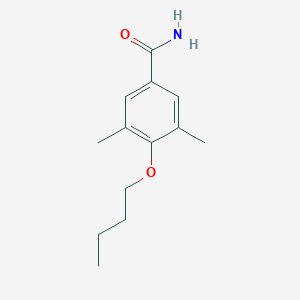
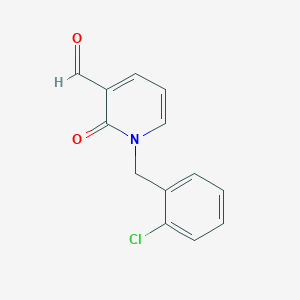
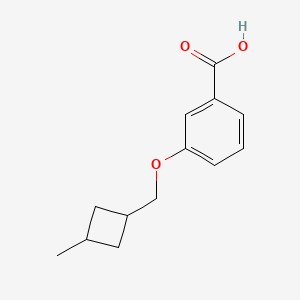


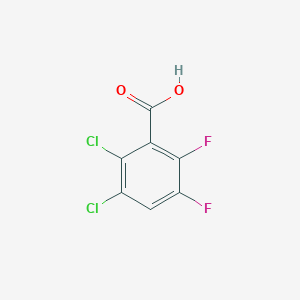
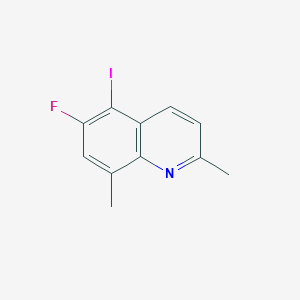
![6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12995356.png)
